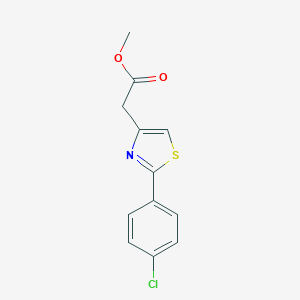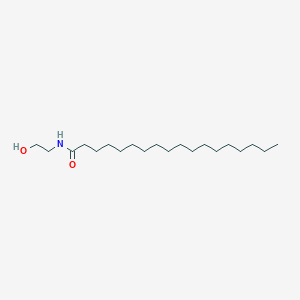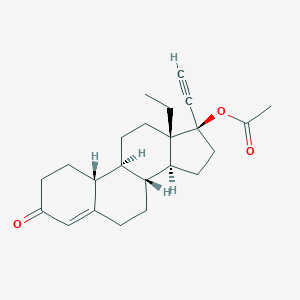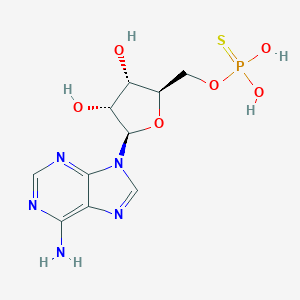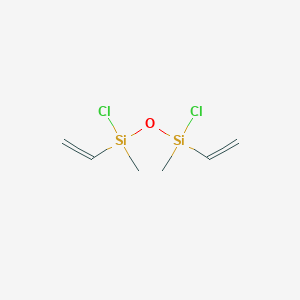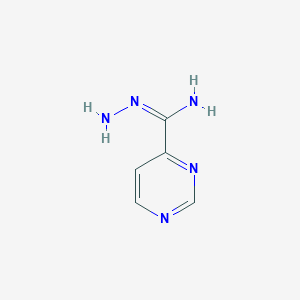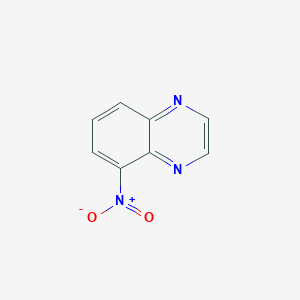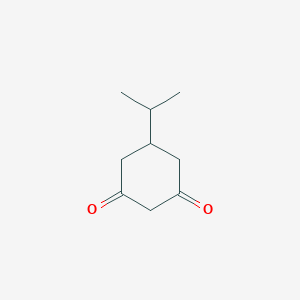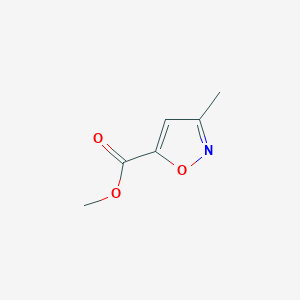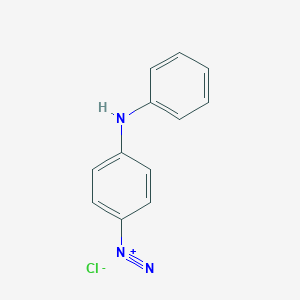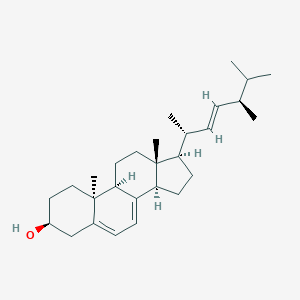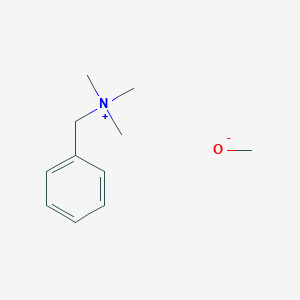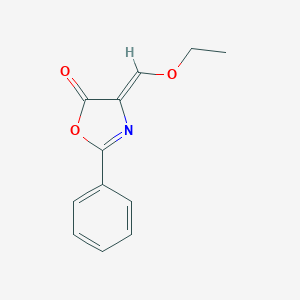
4-(Tetradecyloxy)benzoic acid
Vue d'ensemble
Description
The compound 4-(Tetradecyloxy)benzoic acid is a chemical entity that has been explored in various research contexts due to its potential applications in fields such as pharmaceuticals, materials science, and organic chemistry. While the provided papers do not directly discuss 4-(Tetradecyloxy)benzoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of alkyloxyarylcarboxylic acids and their derivatives.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 4-(Tetradecyloxy)benzoic acid. For instance, the synthesis of (-)-tetracycline from benzoic acid involves a multi-step process including transformations, cycloadditions, and oxidation reactions . Similarly, the synthesis of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid involves esterification and the introduction of various functional groups . These methods highlight the complexity and versatility of synthetic approaches that could be applied to the synthesis of 4-(Tetradecyloxy)benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Tetradecyloxy)benzoic acid is characterized by the presence of alkoxy groups attached to an aromatic ring, which is a common feature in the synthesis of liquid crystal intermediates . The presence of these groups can significantly influence the physical properties and reactivity of the molecule. For example, the dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid exhibit liquid-crystalline properties due to the degree of branching and the formation of hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of alkyloxyarylcarboxylic acids is influenced by the functional groups present in the molecule. The synthesis of (-)-tetracycline demonstrates the use of Diels-Alder cycloaddition and subsequent reactions to build complex structures . The coordination polymers based on tetrazacyclotetradecane-tetra-methylene-benzoic acid show how benzoic acid derivatives can form supramolecular architectures through metal-ligand interactions . These examples suggest that 4-(Tetradecyloxy)benzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel materials or bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of alkyloxyarylcarboxylic acids are determined by their molecular structure. The hypolipidemic activity of 5-(Tetradecyloxy)-2-furancarboxylic acid indicates that the tetradecyloxy group can confer bioactive properties to the molecule . The dendrons with different functional groups derived from 3,4,5-tris(tetradecyloxy)benzoic acid show that the branching and functionalization can modulate the phase behavior and liquid-crystalline properties . These findings suggest that 4-(Tetradecyloxy)benzoic acid could exhibit unique physical and chemical properties that may be tailored for specific applications.
Applications De Recherche Scientifique
Hypolipidemic Agent : 5-(Tetradecyloxy)-2-furancarboxylic acid, a compound related to 4-(Tetradecyloxy)benzoic acid, has been identified as a new class of hypolipidemic agent. It is effective in lowering blood lipids and inhibiting fatty acid synthesis with minimal effects on liver weight and fat content in rats and monkeys (Parker, Kariya, Grisar, & Petrow, 1977).
Pharmaceutical Research : Benzoic acid derivatives, including 4-(Tetradecyloxy)benzoic acid, play significant roles in pharmaceutical research due to their various properties, such as antimicrobial characteristics. These compounds are found in both plant and animal tissues, and their presence and effects have been studied in different contexts (del Olmo, Calzada, & Nuñez, 2017).
Liquid Crystal Research : Liquid-crystalline benzoic acid derivatives like 4-(Tetradecyloxy)benzoic acid have been examined for their thermal properties and molecular orientation, which affect the stability of hydrogen-bonded benzoic acid dimers. These studies are crucial in the field of liquid crystal technology (Kato, Jin, Kaneuchi, & Uryu, 1993).
Drug Synthesis : The synthesis of complex pharmaceuticals, such as tetracycline, involves benzoic acid derivatives. These compounds serve as precursors or intermediates in multistep synthetic processes (Charest, Siegel, & Myers, 2005).
Biosensor Development : Benzoic acid derivatives are used in the development of biosensors for detecting specific compounds in microbial engineering. For instance, a synthetic biosensor for detecting benzoic acid derivatives in yeast strains was developed, showcasing the versatility of these compounds in biotechnological applications (Castaño-Cerezo, Fournié, Urban, Faulon, & Truan, 2020).
Electrochemical Studies : Benzoic acid derivatives are studied for their behavior in electrochemical oxidation processes. Understanding these processes is vital for environmental remediation and wastewater treatment applications (Velegraki, Balayiannis, Diamadopoulos, Katsaounis, & Mantzavinos, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-tetradecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQJZPIGHPAOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302475 | |
| Record name | 4-(tetradecyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetradecyloxy)benzoic acid | |
CAS RN |
15872-46-5 | |
| Record name | NSC151187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(tetradecyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

